3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl

Description

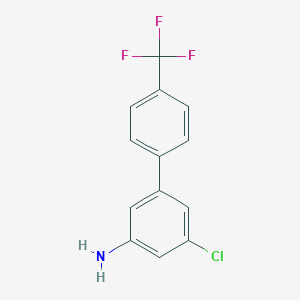

3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl is a biphenyl derivative featuring distinct substituents on its aromatic rings. The compound consists of two benzene rings connected by a single bond. The first ring is substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 5, while the second ring bears a trifluoromethyl (-CF₃) group at position 4'. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The amino group enhances reactivity in electrophilic substitution reactions, while the electron-withdrawing -CF₃ and -Cl groups modulate solubility and stability .

Properties

IUPAC Name |

3-chloro-5-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJOYYTNJSQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl:

Amination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl chloride in the presence of a suitable catalyst such as barium chloride.

Chlorination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl aluminum chloride under controlled conditions.

Industrial Production Methods

Industrial production of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles under conditions such as acidic or basic environments.

Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products

Substitution Reactions: Derivatives with various substituents replacing the amino or chlorine groups.

Oxidation and Reduction Reactions: Nitro or hydroxyl derivatives and amine derivatives.

Coupling Reactions: Biphenyl derivatives with extended carbon chains.

Scientific Research Applications

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

This single-ring aromatic compound contains a -CF₃ group at position 5 and a fluorine atom at position 2, with an amino group at position 1. Compared to the target biphenyl derivative, its smaller molar mass (179.11 g/mol vs. ~273.46 g/mol for the target compound) reduces steric hindrance, favoring reactions like diazotization. However, the absence of a biphenyl system limits conjugation effects, which may reduce thermal stability .

5-Amino-6-chloro-o-cresol

This compound (listed in ) features amino, chloro, and methyl groups on a single benzene ring. The lack of a -CF₃ group diminishes its electron-withdrawing character, resulting in higher basicity of the amino group compared to the target compound. The methyl group enhances lipophilicity but reduces polarity .

Biphenyl Derivatives with Alternative Substituents

[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane (Compound 161)

Synthesized via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O (), this biphenyl derivative replaces the amino and chloro groups with a -SCF₃ moiety. The -SCF₃ group is less electron-withdrawing than -CF₃, leading to higher reactivity in nucleophilic substitutions.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Biological Activity

3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl is a compound of interest in various biological applications. This article explores its biological activity based on available research findings.

Antimicrobial Properties

Studies have indicated potential antimicrobial activity for this compound. The compound's structure, particularly the trifluoromethyl group, enhances its lipophilicity, allowing better penetration of cell membranes. This characteristic may contribute to its antimicrobial effects.

Anticancer Potential

Research has also explored the compound's potential anticancer properties. The presence of the amino group and the trifluoromethyl moiety may play a role in its interaction with specific cellular targets.

Toxicity Profile

A study on related compounds provides insight into the potential toxicity of this compound:

| Parameter | Value | Species | Exposure Time |

|---|---|---|---|

| LC50 | 7 mg/L | Zebra fish (Danio rerio) | 96 hours |

| EC50 | 62 mg/L | Bacteria | 3 hours |

These values suggest moderate toxicity in aquatic environments .

Bioaccumulation Potential

The compound exhibits a notable bioaccumulation potential, as indicated by its n-octanol/water partition coefficient:

This value suggests that the compound may accumulate in lipid-rich tissues of organisms .

The biological activity of this compound likely involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the chloro substituent may participate in halogen bonding, further stabilizing compound-protein complexes.

Structure-Activity Relationships

While specific data for this compound is limited, studies on related compounds provide insights into potential structure-activity relationships:

- Amine substitutions at the para position tend to enhance biological activity compared to ortho or meta substituents .

- The trifluoromethyl group often contributes to increased activity, possibly due to its lipophilic nature .

- Biaryl-linked units without intervening carbon atoms may exhibit lower inhibitory activity in certain biological assays .

Future Research Directions

Given the compound's potential biological activities, future research could focus on:

- Evaluating its efficacy against specific microbial strains and cancer cell lines.

- Investigating its potential as a building block for more complex bioactive molecules.

- Assessing its interactions with specific enzymes and receptors to elucidate its mechanism of action.

- Exploring its potential applications in drug development, particularly for targets requiring lipophilic ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.